Levoxadrol

概要

説明

レボキサドールは、中枢神経系への影響で知られるデキソキサドールの活性エナンチオマーです。 これはジオキサドールの立体異性体であり、特にフェンシクリジン(PCP)受容体との相互作用に関連する潜在的な薬理学的特性について研究されています .

準備方法

合成経路と反応条件

レボキサドールは、対応するケトン前駆体の立体選択的還元によって合成できます。反応には通常、キラル触媒を使用し、目的のエナンチオマーを生成します。 反応条件には、通常、制御された温度環境と、ジクロロメタンまたはエタノールなどの溶媒の使用が含まれます .

工業生産方法

レボキサドールの工業生産には、ラボ環境と同様の方法を使用した大規模合成が含まれますが、収率と純度を最大化するように反応条件が最適化されています。 プロセスには、再結晶やクロマトグラフィーなどの追加の精製手順が含まれる場合があり、最終製品が医薬品基準を満たしていることを保証します .

化学反応の分析

反応の種類

レボキサドールは、以下を含むさまざまな化学反応を起こします。

酸化: レボキサドールは、対応するケトンまたはカルボン酸誘導体に変換するために酸化できます。

還元: この化合物は、アルコール誘導体に変換するために還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

生成される主要な製品

酸化: ケトンとカルボン酸誘導体。

還元: アルコール誘導体。

置換: さまざまな置換アミンとチオール誘導体.

科学研究における用途

化学: 立体化学的研究におけるキラルプローブとして使用されます。

生物学: 神経伝達物質系と受容体結合への影響について調査されています。

医学: 麻酔薬および鎮痛剤としての可能性について探求されています。

科学的研究の応用

Pharmacological Properties

Levoxadrol is an enantiomer of dexoxadrol and belongs to a class of compounds known for their interaction with the N-methyl-D-aspartate (NMDA) receptor. Unlike its counterpart dexoxadrol, this compound exhibits significantly lower potency at the NMDA receptor and does not produce ketamine-like discriminative effects in animal models.

- Binding Affinity : Research indicates that this compound has a high affinity for certain binding sites but is less effective than dexoxadrol in displacing labeled tritiated compounds from these sites. For instance, this compound's binding affinity at the phencyclidine (PCP) receptor is notably lower compared to dexoxadrol, with reported values indicating a K_i of approximately 12.3 µM for this compound compared to 104 nM for dexoxadrol .

Neuropharmacological Applications

This compound's interaction with NMDA receptors positions it as a candidate for studying excitatory neurotransmission and its modulation:

- Antagonism of NMDA-Induced Effects : Studies have shown that this compound does not effectively inhibit NMDA-induced acetylcholine release in rat striatum, contrasting with other compounds like dexoxadrol which demonstrate significant inhibition at similar concentrations . This suggests that while this compound may have some neuropharmacological relevance, its efficacy is limited compared to other related compounds.

Behavioral Studies

Behavioral studies involving this compound have primarily focused on its effects in animal models:

- Self-Administration Studies : In self-administration paradigms, this compound maintained lower rates of responding compared to ketamine, indicating a lack of reinforcing properties typically associated with drugs of abuse . This characteristic could make this compound less likely to be misused compared to more potent NMDA antagonists.

- Drug Discrimination : this compound did not produce ketamine-appropriate responding at doses up to 17.8 mg/kg, highlighting its limited psychoactive effects in comparison to other compounds within the same class .

Potential Therapeutic Uses

While current research primarily focuses on the basic pharmacological properties of this compound, there are implications for future therapeutic applications:

- Exploration in Pain Management : Given its local anesthetic properties similar to dexoxadrol, there is potential for further exploration of this compound in pain management therapies, particularly in conditions where NMDA receptor modulation may be beneficial.

- Investigative Tool in Neurological Research : this compound can serve as a valuable tool in understanding NMDA receptor dynamics and their role in various neurological disorders, potentially aiding in the development of new therapeutic strategies.

Summary Table of Key Findings

| Parameter | This compound | Dexoxadrol |

|---|---|---|

| Binding Affinity (K_i) | 12.3 µM | 104 nM |

| NMDA Antagonism | Minimal effect | Significant inhibition |

| Self-Administration Rates | Lower than ketamine | Higher rates |

| Drug Discrimination | No effect | Produces responding |

作用機序

レボキサドールは、主にフェンシクリジン(PCP)受容体との相互作用によって効果を発揮します。これらの受容体の阻害剤として作用し、神経伝達物質の放出とシナプス伝達の変化につながります。 この化合物の作用機序には、受容体部位への結合と、関連するイオンチャネルとシグナル伝達経路の活性の調節が含まれます .

類似化合物との比較

レボキサドールは、デキソキサドール、フェンシクリジン、ケタミンなどの他の類似化合物と比較されます。

デキソキサドール: レボキサドールはデキソキサドールのエナンチオマーであり、薬理学的特性が異なります。

フェンシクリジン: 両方の化合物はPCP受容体と相互作用しますが、レボキサドールは結合親和性と薬物動態プロファイルが異なります。

類似化合物

- デキソキサドール

- フェンシクリジン

- ケタミン

- シクラゾシン

- N-アリルノルメタゾシン(SKF-10,047)

生物活性

Levoxadrol is a compound that has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by empirical data.

This compound is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. It demonstrates significant effects on neurotransmitter release and neuronal excitability. Research indicates that this compound inhibits NMDA-induced acetylcholine release in the rat striatum, suggesting its potential role in modulating dopaminergic signaling pathways .

| Mechanism | Description |

|---|---|

| NMDA Receptor Antagonism | Inhibits NMDA receptor-mediated neurotransmitter release |

| Effects on Acetylcholine | Reduces NMDA-induced acetylcholine release by approximately 50% |

| Impact on Dopaminergic System | Induces significant turning behavior in rats with unilateral nigral lesions |

Pharmacological Effects

This compound has been studied for its effects on various neurological conditions, including its potential application in treating disorders characterized by excitotoxicity. Its antagonistic properties at NMDA receptors may provide neuroprotective effects, making it a candidate for further exploration in therapeutic settings.

Case Studies

- Animal Model Studies : In a study examining the effects of this compound on rats with induced Parkinsonian symptoms, administration resulted in notable behavioral changes such as ipsilateral turning, which indicates alterations in motor control associated with dopaminergic pathways .

- Comparative Studies : this compound was compared to other NMDA antagonists like MK-801 and dexoxadrol. While all compounds exhibited varying degrees of receptor antagonism, this compound's unique profile suggests it may offer distinct advantages in specific therapeutic contexts .

Research Findings

Recent studies have highlighted the potential metabolic benefits associated with this compound's action on NMDA receptors. For instance, the compound's ability to modulate energy expenditure and lipid oxidation has been documented, suggesting a broader impact beyond traditional neurological applications .

Table 2: Comparative Efficacy of NMDA Antagonists

| Compound | NMDA Antagonism | Behavioral Impact (Turning Rate) | Energy Expenditure Effect |

|---|---|---|---|

| This compound | Moderate | Significant ipsilateral turning | Increased |

| MK-801 | High | Moderate turning | Decreased |

| Dexoxadrol | Moderate | Significant turning | Unchanged |

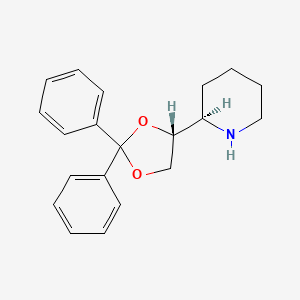

特性

IUPAC Name |

(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKAMARNFGKMLC-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023588 | |

| Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-18-1 | |

| Record name | Levoxadrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOXADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811X558HU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。